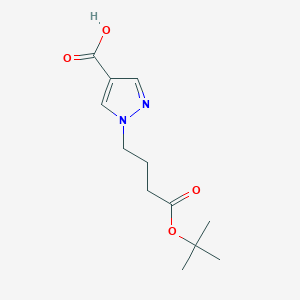![molecular formula C8H11ClN2O3 B2968561 3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride CAS No. 2230802-64-7](/img/structure/B2968561.png)
3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[1-(Aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O3 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c12-7-11(4-5-11)9-3-1-2-8(6-9)10(13)14;/h1-3,6H,4-5,7,12H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. Oxazole derivatives, in general, have been shown to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The study by Ferrini et al. (2015) demonstrates the use of 5-amino-1,2,3-triazole-4-carboxylic acid in the preparation of triazole-based scaffolds, which are significant in the development of peptidomimetics and biologically active compounds. The synthesis involves a ruthenium-catalyzed cycloaddition, highlighting the compound's versatility in medicinal chemistry and drug design (Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M., 2015).
Spirocyclopropanated Methyl Oxazolinecarboxylates
Dalai et al. (2008) explored the Michael additions of carboxamides under basic conditions onto methyl 2-chloro-2-cyclopropylideneacetate, leading to the synthesis of spirocyclopropanated methyl oxazolinecarboxylates. This study showcases the compound's utility in generating structurally diverse molecules with potential biological activities (Dalai, S., Es-Sayed, M., Nötzel, M. W., & Meijere, A., 2008).
Structural and Spectroscopic Studies
Şahin et al. (2014) conducted structural and spectroscopic studies on similar compounds, providing valuable insights into their chemical behavior and potential applications in developing new materials or drugs. The research emphasizes the importance of understanding the structural properties for further application in scientific research (Şahin, O., Kantar, C., Şaşmaz, S., Gümrükçüoğlu, N., & Büyükgüngör, O., 2014).
Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids
Pavez et al. (1987) explored the synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids via 1,3-dipolar cycloaddition, further highlighting the compound's role in the development of novel heterocyclic compounds with potential applications in various fields of chemistry and biology (Pavez, H., Márquez, A., Navarrete, P., Tzichinovsky, S., & Rodríguez, H., 1987).
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-4-8(1-2-8)6-5(7(11)12)3-13-10-6;/h3H,1-2,4,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVZIXMCHDDESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=NOC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-Methylpyrazol-4-yl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2968478.png)
![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2968480.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylbenzamide](/img/structure/B2968481.png)




![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-N-propylpropanamide](/img/structure/B2968490.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2968491.png)

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)

![N-butyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2968496.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)
